3-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride
Overview
Description
“3-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride” is a compound that has drawn significant attention in the scientific community due to its potential applications in various fields of research and industry. Its molecular formula is C14H20ClF2NO .
Molecular Structure Analysis
The molecular weight of this compound is 291.76 g/mol . The InChI code for a similar compound, 4-(2,4-difluorobenzyloxy)piperidine hydrochloride, is 1S/C12H15F2NO.ClH/c13-10-2-1-9 (12 (14)7-10)8-16-11-3-5-15-6-4-11;/h1-2,7,11,15H,3-6,8H2;1H . This might give some insight into the structure of the compound .Physical And Chemical Properties Analysis
The boiling point and other specific physical and chemical properties of this compound are not provided in the search results .Scientific Research Applications
Synthesis and Structure
- Synthesis and Antimicrobial Activity : The synthesis of related compounds like ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate through Knoevenagel condensation, involving piperidine, has been studied, providing insights into crystal and molecular structures (Kariyappa et al., 2016); (Kumar et al., 2016).
- Crystal and Molecular Structure Studies : The crystal and molecular structures of compounds like 4-carboxypiperidinium chloride have been characterized, contributing to understanding the properties of related piperidine derivatives (Szafran et al., 2007).
Antimicrobial and Biological Activities
- Antimicrobial Properties : Various synthesized compounds involving piperidine structures have been evaluated for their antimicrobial and antifungal activities. These studies provide valuable information on the potential biological applications of these compounds (Kumar et al., 2016); (Ovonramwen et al., 2019).
- Bioactivity in Novel Compounds : The synthesis of novel compounds like N-【1-{ 5-bromo-2-[( 4-chlorobenzyl)oxy]benzyl} piperidin-4-yl】-N-ethylpicolinamide and their bioactivity, including potential as CCR5 antagonists, has been explored, indicating diverse applications in medicinal chemistry (Bi, 2015).
Molecular Docking and Catalysis
- Molecular Docking and Antioxidant Activities : Some studies have also looked into the molecular docking of synthesized piperidine compounds, alongside their antioxidant and antimicrobial activities. This research contributes to understanding the interaction of these compounds with biological targets (Kumar et al., 2016).
- Catalysis by Basic Carbons : The use of piperidine in catalytic processes, such as the condensation of benzaldehyde with ethyl cyanoacetate, highlights its role in the synthesis of medically relevant compounds (Perozo-Rondón et al., 2006).
Safety And Hazards
properties
IUPAC Name |
3-[2-[(2,4-difluorophenyl)methoxy]ethyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO.ClH/c15-13-4-3-12(14(16)8-13)10-18-7-5-11-2-1-6-17-9-11;/h3-4,8,11,17H,1-2,5-7,9-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBBCFXEIQGWBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOCC2=C(C=C(C=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.